Bicyclo[2.1.1]hexane-1-carboxylic acid
CAS No.: 64725-77-5
Cat. No.: VC5057038
Molecular Formula: C7H10O2
Molecular Weight: 126.155
* For research use only. Not for human or veterinary use.
![Bicyclo[2.1.1]hexane-1-carboxylic acid - 64725-77-5](/images/structure/VC5057038.png)
Specification
CAS No. | 64725-77-5 |
---|---|
Molecular Formula | C7H10O2 |
Molecular Weight | 126.155 |
IUPAC Name | bicyclo[2.1.1]hexane-1-carboxylic acid |
Standard InChI | InChI=1S/C7H10O2/c8-6(9)7-2-1-5(3-7)4-7/h5H,1-4H2,(H,8,9) |
Standard InChI Key | UOABUWSTCXPWNK-UHFFFAOYSA-N |
SMILES | C1CC2(CC1C2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Bicyclo[2.1.1]hexane-1-carboxylic acid (CAS 64725-77-5) features a rigid bicyclic framework comprising two fused cyclopropane rings and a carboxylic acid group at the 1-position. Its molecular formula is C₇H₁₀O₂, with a molecular weight of 126.155 g/mol . The bicyclo[2.1.1]hexane core imposes significant ring strain, resulting in a compact, three-dimensional geometry that mimics the spatial arrangement of ortho-substituted benzene rings while eliminating aromaticity . X-ray crystallographic analyses confirm the planarity of the carboxylic acid group and the distorted tetrahedral geometry of the bridgehead carbons .
Key Physicochemical Parameters
The compound’s physicochemical profile distinguishes it from aromatic counterparts. Its calculated logP (1.37) and polar surface area (64 Ų) reflect moderate lipophilicity and high polarity, respectively . Compared to ortho-substituted benzene rings, the bicyclo[2.1.1]hexane core reduces aromatic π-system interactions, which influences solubility and metabolic pathways . Table 1 summarizes critical properties:
Property | Bicyclo[2.1.1]hexane-1-carboxylic Acid | Ortho-Substituted Benzene Analogue |
---|---|---|
Molecular Weight | 126.155 g/mol | ~120–130 g/mol |
logP | 1.37 | 2.1–2.5 |
Polar Surface Area | 64 Ų | 40–50 Ų |
Hydrogen Bond Donors | 1 | 1–2 |
Rotatable Bonds | 1 | 2–3 |
Table 1: Comparative physicochemical properties .
Synthetic Methodologies
Photochemical [2+2] Cycloaddition
A primary route to bicyclo[2.1.1]hexane derivatives involves intramolecular [2+2] photocycloaddition of 1,3-dienes. For example, irradiation of ester-functionalized dienes (e.g., 1) yields bicyclo[2.1.1]hexane esters (1a) with 71% efficiency, followed by saponification to the carboxylic acid (1b) in 70% yield . This method tolerates diverse substituents, including halogens and heterocycles, enabling gram-scale synthesis .
Post-Functionalization Strategies
The carboxylic acid moiety serves as a handle for diversification. Pinnick oxidation converts aldehydes (16) to acids (17), while nucleophilic additions (e.g., TMSCN, MeMgBr) generate nitriles (18a) and tertiary alcohols (18b) . Ring-expansion reactions, such as Baeyer-Villiger oxidation, produce lactones (22) and lactams (23), expanding access to polycyclic architectures .
Biological Activity and AgroChemical Applications
Bioisosteric Replacement in Antifungal Agents
Replacement of ortho-substituted benzene rings with bicyclo[2.1.1]hexane-1-carboxylic acid in agrochemicals modulates solubility and activity. In boscalid, this substitution increased solubility from 11 μM to 35 μM, whereas bixafen saw a reduction from 30 μM to 4 μM . Despite variability, the saturated core improved metabolic stability in conivaptan (CLint reduced from 31 to 12 μL/min/mg) .
Mechanism of Action
The bicyclo[2.1.1]hexane core disrupts π-stacking interactions, altering binding kinetics in fungal cytochrome bc1 complexes. This modification reduces off-target effects while maintaining affinity for succinate dehydrogenase inhibitors .
Recent Advancements and Future Directions
Sp³-Rich Chemical Space Exploration
Photochemical synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes has unlocked >20 derivatives, including pyridine- and thiophene-functionalized variants . These compounds exhibit enhanced three-dimensionality, addressing drug discovery challenges associated with flat aromatic systems.
Challenges in Metabolic Stability
While the bicyclo[2.1.1]hexane core improves metabolic stability in some contexts (e.g., conivaptan), it reduces half-life in lomitapide and bixafen analogs . Ongoing research focuses on optimizing substituent patterns to balance solubility and stability.
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